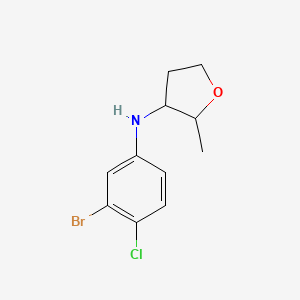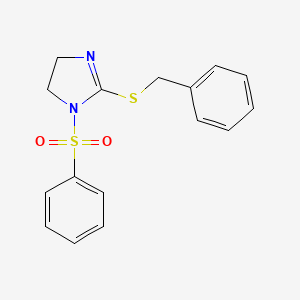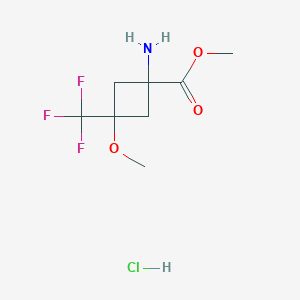
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C7H10F3NO3·HCl. It is a derivative of cyclobutane, featuring a trifluoromethyl group, an amino group, and a methoxy group on the cyclobutane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives, such as cyclobutanol or cyclobutylamine.
Reaction Steps:
Functionalization: The cyclobutane ring is functionalized with a trifluoromethyl group using reagents like trifluoromethyl iodide.
Introduction of Amino Group: The amino group is introduced through amination reactions, often using ammonia or an amine source.
Methoxylation: The methoxy group is introduced using methanol in the presence of a strong acid catalyst.
Carboxylation: The carboxylate group is introduced using reagents like carbon dioxide or carboxylic acid derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylate with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors designed for multi-step chemical reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, while the amino and methoxy groups contribute to its reactivity. The exact mechanism of action depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Uniqueness: The presence of the methoxy group in this compound distinguishes it from similar compounds, providing unique chemical and physical properties that influence its reactivity and applications.
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-5(13)6(12)3-7(4-6,15-2)8(9,10)11;/h3-4,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOHHMARHIFXFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(C(F)(F)F)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411268-97-6 |
Source


|
| Record name | rac-methyl (1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)
![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)
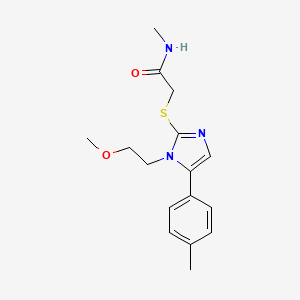
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/new.no-structure.jpg)
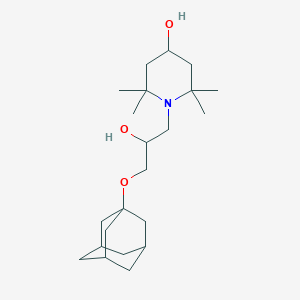
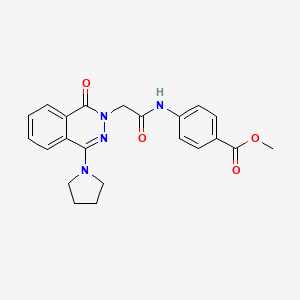
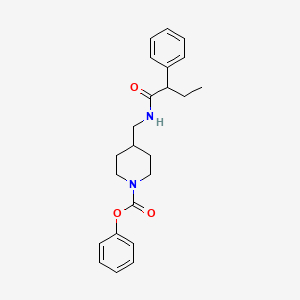

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)
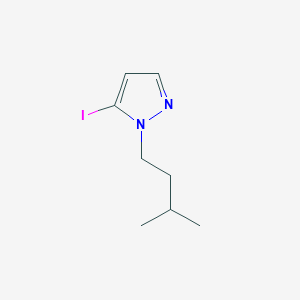
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)
